What is the chemical structure of 1,8-Naphthyridine-3,4-diamine
What is the chemical structure of 1,8-Naphthyridine-3,4-diamine
An In-depth Technical Guide to 1,8-Naphthyridine-3,4-diamine for Advanced Research
Authored by: A Senior Application Scientist
Introduction: The Architectural Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework is a prominent heterocyclic motif that has captured significant attention within the scientific community, particularly in medicinal chemistry and materials science.[1] This bicyclic aromatic compound, characterized by two fused pyridine rings, serves as the foundational structure for a multitude of molecules exhibiting a broad spectrum of biological activities.[1] Its journey from initial synthesis to its current status as a "privileged scaffold" in drug discovery is marked by pivotal breakthroughs.[1] The story of 1,8-naphthyridine began in the early 20th century, but it was the discovery of nalidixic acid in 1962 that propelled this class of compounds into the pharmaceutical spotlight, establishing it as a new class of chemotherapeutic agents.[1][2]
This guide focuses on a specific, highly functionalized derivative: 1,8-Naphthyridine-3,4-diamine . The strategic placement of two adjacent amine groups on this rigid, aromatic core makes it a uniquely valuable building block, or synthon, for the synthesis of more complex, multi-ring heterocyclic systems. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals engaged in drug development.
Core Chemical Structure and Physicochemical Properties
1,8-Naphthyridine-3,4-diamine is an organic compound featuring a fused, nitrogen-containing heterocyclic system. The core structure consists of two pyridine rings fused together, with the nitrogen atoms located at positions 1 and 8.[3][4] This arrangement is the most extensively studied among the six possible isomers of naphthyridine.[1][3][5] The defining characteristic of this particular derivative is the presence of two primary amine (-NH₂) groups substituted at the C3 and C4 positions of the bicyclic system.
The presence of the two vicinal amine groups on the electron-deficient naphthyridine ring system dictates its chemical reactivity and utility as a precursor in organic synthesis. These groups are nucleophilic and can readily participate in condensation reactions to form new heterocyclic rings.
Caption: 2D Chemical Structure of 1,8-Naphthyridine-3,4-diamine.
Physicochemical and Computational Data Summary
A summary of key properties for 1,8-Naphthyridine-3,4-diamine is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 72235-44-0 | [6][7] |
| Molecular Formula | C₈H₈N₄ | [7] |
| Molecular Weight | 160.18 g/mol | [7] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [7] |
| Boiling Point (Predicted) | 405.5 ± 40.0 °C at 760 mmHg | [6][7] |
| Flash Point (Predicted) | 228.0 ± 14.5 °C | [6][7] |
| Topological Polar Surface Area | 77.8 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Standard SMILES | C1=CC2=C(C(=CN=C2N=C1)N)N | [7] |
| InChI | InChI=1S/C8H8N4/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H,9H2,(H2,10,11,12) | [7] |
| InChIKey | MSLIZVBCUVDYDJ-UHFFFAOYSA-N | [7] |
Synthetic Pathways and Methodologies
The synthesis of substituted 1,8-naphthyridines is a well-established field, with the Friedländer annulation being a cornerstone reaction.[8] This reaction typically involves the condensation of a 2-amino-3-formylpyridine (or a related ketone) with a compound containing an active methylene group.
General Synthetic Workflow: The Friedländer Condensation
The versatility of the Friedländer synthesis allows for the creation of a wide array of substituted 1,8-naphthyridines by varying the starting materials. Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent and biocompatible catalysts.[9]
Caption: Generalized workflow for the synthesis of 1,8-naphthyridine cores.
Protocol: A Representative Friedländer Synthesis of a 1,8-Naphthyridine Derivative
This protocol is based on methodologies reported for the synthesis of 1,8-naphthyridines in an aqueous medium, which represents a green and efficient approach.[9]
Objective: To synthesize a 2-substituted-1,8-naphthyridine via a choline hydroxide-catalyzed Friedländer reaction in water.
Materials:
-
2-Aminonicotinaldehyde (1.0 mmol)
-
Active methylene carbonyl compound (e.g., acetone) (1.2 mmol)
-
Choline hydroxide (1 mol%)
-
Deionized Water (5 mL)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.0 mmol), deionized water (5 mL), and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature (or heat to 50 °C to increase reaction rate). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]
-
Causality Insight: The use of choline hydroxide as a catalyst is advantageous because it is inexpensive, non-toxic, and water-soluble. It is believed to facilitate the reaction in water by forming hydrogen bonds with the reactants, thereby activating them for condensation.[9]
-
-
Work-up: Upon completion, as indicated by TLC, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product can be purified further by column chromatography on silica gel if necessary. The final structure should be confirmed using spectroscopic methods (NMR, MS).
Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring ensures the reaction proceeds to completion. Post-purification, spectroscopic analysis provides definitive structural confirmation, ensuring the identity and purity of the target 1,8-naphthyridine derivative.
Applications in Drug Discovery and Materials Science
The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents.[1] Derivatives have demonstrated a vast array of pharmacological activities.
Key Therapeutic Areas:
-
Antimicrobial Agents: This is the most established application, beginning with nalidixic acid and evolving to potent fluoroquinolones like enoxacin and gemifloxacin.[1][2][10] These compounds often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][11]
-
Anticancer Agents: Certain derivatives, such as vosaroxin, have been investigated as topoisomerase II inhibitors for cancer therapy.[1][12] The ability of the planar naphthyridine ring to intercalate with DNA is a key aspect of this activity.
-
Antiviral and Anti-inflammatory Activity: The scaffold has been explored for the development of agents targeting viral replication and inflammatory pathways.[10][11]
-
Neurological Disorders: Compounds have been studied for potential applications in treating conditions like Alzheimer's disease.[10]
The Unique Role of 1,8-Naphthyridine-3,4-diamine as a Synthon
The true value of 1,8-Naphthyridine-3,4-diamine lies in its potential as a molecular building block. The adjacent diamine groups provide a reactive handle for constructing more complex, fused heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of novel pyrazino-, diazepino-, or imidazo-fused naphthyridines. These new, larger ring systems can explore different regions of chemical space, offering opportunities to develop compounds with novel biological activities or material properties.
Furthermore, the two nitrogen atoms at the 1 and 8 positions act as a binucleating ligand, capable of chelating metal ions.[3] This property is exploited in coordination chemistry to create novel metal complexes with potential applications in catalysis or as imaging agents.
Conclusion
1,8-Naphthyridine-3,4-diamine is a strategically important molecule built upon a privileged heterocyclic scaffold. Its chemical structure, defined by the rigid 1,8-naphthyridine core and the reactive vicinal diamine groups, makes it a highly versatile precursor in synthetic chemistry. For researchers in drug discovery, it offers a robust starting point for the synthesis of novel, complex molecules with potential therapeutic applications across a wide range of diseases, including infectious diseases and cancer. Its utility in coordination chemistry further broadens its applicability, making it a compound of significant interest for advanced scientific investigation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of New 1,8-Naphthyridine Derivatives Using the Reaction of Vinamidinium Salts With 2,6-Diaminopyridine. Retrieved from [Link]
-
MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Retrieved from [Link]
-
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,8-Naphthyridine. PubChem Compound Summary for CID 136069. Retrieved from [Link]
-
ResearchGate. (2021). Chemical structure of the biologically active 1,8-naphthyridines. Retrieved from [Link]
-
SciSpace. (1999). Fluorescent 2,7-Dialkylamino-[1][3]-Naphthyridines: Preparation and Spectroscopic Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, electronic structure and excitation dynamics of dinuclear copper(I) complexes with a naphthyridine diimine ligand. Retrieved from [Link]
-
Wiley Online Library. (n.d.). THE NAPHTHYRIDINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 4. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 6. 1,8-Naphthyridine-3,4-diamine (CAS 72235-44-0) | Properties, SDS & Suppliers - chemBlink [sdhlbiochem.chemblink.com]
- 7. Page loading... [guidechem.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
